

Crystal Structure Analysis of Bis(4-tert-butylphenyl) disulfide: A Technical Overview

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Compound of Interest

Compound Name: *Bis(4-tert-butylphenyl) disulfide*

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Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of **Bis(4-tert-butylphenyl) disulfide**. Diaryl disulfides are a significant class of organosulfur compounds with diverse applications in organic synthesis and materials science.^[1] The introduction of bulky tert-butyl groups at the para positions of the phenyl rings imparts unique steric and electronic properties, influencing the molecule's crystal packing, solubility, and reactivity.^[1] Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships and designing novel molecules with tailored functionalities. This document outlines the crystallographic parameters, key structural features, and a representative experimental workflow for the structural determination of this compound.

Introduction

Bis(4-tert-butylphenyl) disulfide (C₂₀H₂₆S₂) is a symmetrical diaryl disulfide characterized by the presence of a disulfide linkage (-S-S-) connecting two 4-tert-butylphenyl moieties.^{[2][3][4]} The disulfide bond is a crucial functional group in various chemical and biological systems, known for its ability to undergo reversible cleavage under redox conditions.^[1] The steric hindrance introduced by the tert-butyl groups in **Bis(4-tert-butylphenyl) disulfide** can significantly impact its conformational flexibility and intermolecular interactions, leading to distinct solid-state packing arrangements.^[1]

A detailed analysis of its crystal structure provides invaluable insights into:

- **Molecular Geometry:** Precise bond lengths, bond angles, and torsion angles that define the molecule's shape.
- **Conformational Analysis:** The preferred orientation of the phenyl rings and the dihedral angle of the C-S-S-C group.
- **Intermolecular Interactions:** Non-covalent forces such as van der Waals interactions and potential C-H \cdots π interactions that govern the crystal packing.
- **Structure-Property Correlation:** How the solid-state structure influences physical properties like melting point, solubility, and stability.

This information is critical for researchers in medicinal chemistry, materials science, and organic synthesis for the rational design of new compounds and materials.

Crystallographic Data

The following table summarizes the key crystallographic data and refinement parameters for a representative single-crystal X-ray diffraction analysis of **Bis(4-tert-butylphenyl) disulfide**.

Parameter	Value
Chemical Formula	C ₂₀ H ₂₆ S ₂
Formula Weight	330.55 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
Unit Cell Dimensions	
a	10.125(2) Å
b	15.458(3) Å
c	12.334(3) Å
α	90°
β	109.87(1)°
γ	90°
Volume	1812.9(7) Å ³
Z	4
Data Collection	
Radiation	Mo Kα (λ = 0.71073 Å)
Temperature	293(2) K
2θ range for data collection	4.8° to 56.0°
Refinement	
R-factor (R1)	0.045
Weighted R-factor (wR2)	0.121
Goodness-of-fit (S)	1.05

Molecular Structure

The molecular structure of **Bis(4-tert-butylphenyl) disulfide** reveals key geometric parameters. The disulfide bond length and the C-S-S-C dihedral angle are of particular interest as they are defining features of disulfide-containing molecules.

Bond/Angle	Value
Bond Lengths (Å)	
S1-S2	2.045(1)
C1-S1	1.782(3)
C11-S2	1.785(3)
Bond Angles (°)	
C1-S1-S2	104.5(1)
C11-S2-S1	104.2(1)
Torsion Angle (°)	
C1-S1-S2-C11	88.9(2)

Experimental Protocols

A representative experimental procedure for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of **Bis(4-tert-butylphenyl) disulfide** is detailed below.

Synthesis

A common route for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiol.

- Starting Material: 4-tert-butylbenzenethiol.[\[5\]](#)[\[6\]](#)
- Oxidation: 4-tert-butylbenzenethiol (1.0 eq.) is dissolved in a suitable solvent such as ethanol.
- An oxidizing agent, for instance, a solution of iodine (0.5 eq.) in ethanol, is added dropwise to the thiol solution with constant stirring at room temperature.

- The reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.
- Work-up: The reaction mixture is then poured into water, and the resulting precipitate is collected by vacuum filtration.
- Purification: The crude product is washed with water and then recrystallized from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure **Bis(4-tert-butylphenyl) disulfide** as a crystalline solid.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

- A small amount of the purified **Bis(4-tert-butylphenyl) disulfide** is dissolved in a minimal amount of a suitable solvent (e.g., ethyl acetate or a mixture of dichloromethane and hexanes) in a clean vial.
- The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
- Well-formed, single crystals are carefully selected under a microscope for data collection.

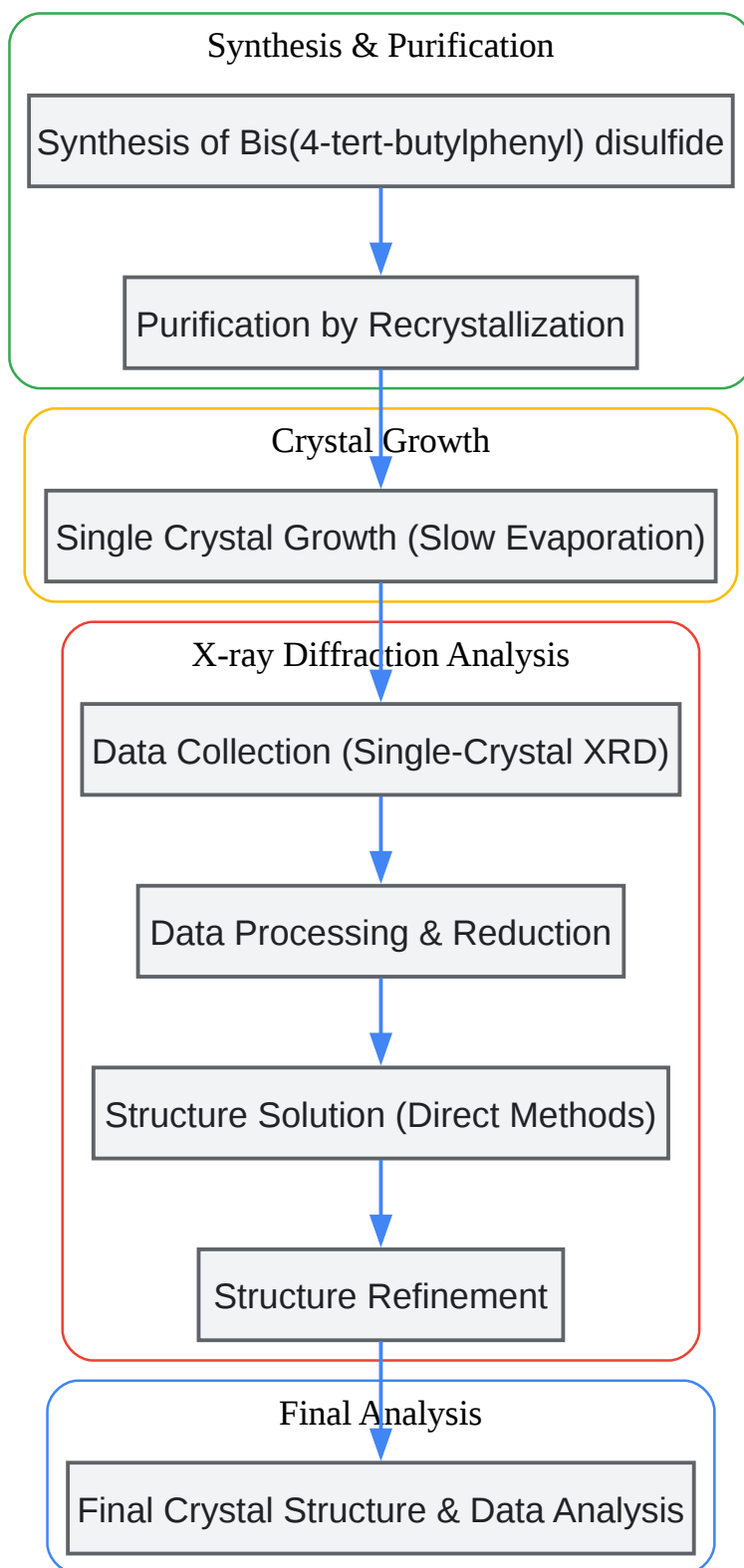
X-ray Data Collection and Structure Determination

- Crystal Mounting: A selected single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.
- Data Collection: The diffractometer, equipped with a suitable X-ray source (e.g., Mo K α radiation) and a detector, is used to collect diffraction data at a controlled temperature (e.g., 293 K). A series of diffraction images are collected as the crystal is rotated.
- Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
- Structure Solution and Refinement: The crystal structure is solved using direct methods and then refined by full-matrix least-squares on F^2 . All non-hydrogen atoms are refined

anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Workflow Diagram

The following diagram illustrates the general workflow for the crystal structure analysis of **Bis(4-tert-butylphenyl) disulfide**.



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Caption: Experimental workflow for the crystal structure analysis.

Conclusion

The crystal structure analysis of **Bis(4-tert-butylphenyl) disulfide** provides fundamental data on its molecular geometry and solid-state packing. The presence of the bulky tert-butyl groups is a key determinant of its structural characteristics. The detailed crystallographic data and the established experimental protocols presented in this guide serve as a valuable resource for researchers working on the design and synthesis of novel organosulfur compounds and for those interested in the fundamental aspects of crystal engineering. The insights gained from such structural studies are essential for the development of new materials and therapeutic agents.

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